Phenyl 2-hydroxy-5-methylbenzoate
Description
Contextualization within the Class of Hydroxybenzoate Esters and Phenolic Compounds
Phenyl 2-hydroxy-5-methylbenzoate is structurally a derivative of 2-hydroxy-5-methylbenzoic acid, where the acidic proton of the carboxylic acid is replaced by a phenyl group. This places it firmly within the class of hydroxybenzoate esters. These esters are characterized by the presence of a hydroxyl group on the benzoic acid moiety, which can influence their chemical reactivity and physical properties.
As a phenolic compound, it contains a hydroxyl group directly attached to an aromatic ring. This functional group is a key feature, imparting properties such as acidity and susceptibility to electrophilic substitution on the benzene (B151609) ring. The presence of both an ester and a phenolic hydroxyl group on the same molecule allows for a range of chemical modifications and makes it a versatile building block in organic synthesis.
Historical Perspectives and Initial Investigations of Structurally Related Benzoate (B1203000) Esters
The history of structurally related benzoate esters is closely tied to the study of salicylic (B10762653) acid and its derivatives. Salicylic acid, or 2-hydroxybenzoic acid, has been known for centuries, with its natural precursor, salicin, being extracted from willow bark for its medicinal properties. wikipedia.orgwikipedia.org The late 19th century saw significant advancements in the synthesis of salicylic acid derivatives, driven by the quest for new pharmaceuticals. nih.govnih.gov
One of the most well-known related compounds is phenyl salicylate (B1505791), commercially known as Salol. wikipedia.org It was synthesized in the 1880s and was used as an intestinal antiseptic. wikipedia.org The investigation of various esters of salicylic acid, including those with substituted phenols like cresol, was a logical progression in the exploration of this class of compounds for various applications, including pharmaceuticals and later, in the burgeoning polymer and fragrance industries.
Significance of Aromatic Esters in Contemporary Organic Synthesis and Chemical Science
Aromatic esters are a cornerstone of modern organic synthesis and chemical science, valued for their wide range of applications. They are integral to the food and fragrance industries, where they are often responsible for pleasant aromas. researchgate.net In materials science, aromatic esters are monomers for various polymers, including polyesters. Furthermore, they serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. acs.org
The reactivity of the ester group allows for transformations such as hydrolysis, transesterification, and reduction, providing pathways to other functional groups. Moreover, the aromatic rings of these esters can be functionalized through various substitution reactions, further expanding their synthetic utility. nih.gov Recent research has even explored novel catalytic reactions, such as the "ester dance," which allows for the translocation of an ester group on an aromatic ring, opening new avenues for the synthesis of complex aromatic compounds. nih.gov
Scope and Objectives of Comprehensive Academic Inquiry for this compound
A comprehensive academic inquiry into this compound would aim to fully characterize its physical and chemical properties, explore efficient and scalable synthetic routes, and investigate its potential applications. Key objectives of such an inquiry would include:
Synthesis and Characterization: Developing and optimizing synthetic methods for its preparation and thoroughly characterizing the compound using modern spectroscopic and analytical techniques.
Reactivity Studies: Investigating the reactivity of its functional groups, including the ester and phenolic hydroxyl groups, in various chemical transformations.
Computational Analysis: Employing computational chemistry to model its structure, predict its properties, and understand its reaction mechanisms.
Application Exploration: Screening the compound for potential applications in areas such as polymer chemistry, as a fragrance component, or as a synthon for more complex molecules.
While detailed experimental data for this compound is not widely available in public literature, its properties and reactivity can be inferred from closely related and well-studied analogs.
Interactive Data Tables
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 10268-64-1 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Compound Class | Aromatic Ester, Phenolic Compound |
Table 2: Physicochemical Properties of Structurally Related Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Phenyl Salicylate | 118-55-8 | 41-43 | 172-173 (12 mmHg) |
| Methyl 2-hydroxy-5-methylbenzoate | 22717-57-3 | Not available | Not available |
| Ethyl 2-hydroxy-5-methylbenzoate | 34265-58-2 | Not available | 251 |
Structure
3D Structure
Properties
CAS No. |
10268-64-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
phenyl 2-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-7-8-13(15)12(9-10)14(16)17-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
AMLDDICCKSCSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Leading to Phenyl 2 Hydroxy 5 Methylbenzoate and Its Analogues
Esterification Reactions: Classical and Catalytic Approaches
Esterification remains the most direct and fundamental approach for the synthesis of Phenyl 2-hydroxy-5-methylbenzoate. This involves the formation of an ester linkage between a carboxylic acid and an alcohol.
Direct Condensation Strategies
Direct condensation, commonly known as Fischer-Speier esterification, is a cornerstone of ester synthesis. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, the reactants would be 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) and phenol (B47542).
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. ma.edu This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed. ncerthelp.combyjus.com Concentrated sulfuric acid is a common catalyst, protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of phenol. ma.edu
A parallel synthesis, the esterification of p-cresotinic acid with ethanol (B145695) using sulfuric acid as a catalyst, proceeds by refluxing the components for several hours. nih.gov The subsequent workup involves washing with aqueous sodium bicarbonate to remove unreacted acid, followed by distillation to purify the ester product. nih.gov A similar protocol can be applied for the synthesis with phenol. Another relevant example is the esterification of various carboxylic acids with p-cresol (B1678582), which has been effectively catalyzed by acid-activated Indian bentonite, an environmentally benign clay catalyst. researchgate.net This heterogeneous catalyst proves efficient, particularly in high-boiling solvents like o-xylene, and offers the advantage of being recoverable and recyclable. researchgate.net
Table 1: Conditions for Direct Esterification of Phenolic Compounds
| Carboxylic Acid | Phenolic Compound | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Cresotinic Acid | Ethanol | H₂SO₄ | Excess Ethanol | Reflux | 70% | nih.gov |
| Stearic Acid | p-Cresol | Acid Activated Bentonite | o-Xylene | Reflux | 96% | researchgate.net |
| Salicylic (B10762653) Acid | Methanol (B129727) | H₂SO₄ | Excess Methanol | ~80 °C | - | ma.edu |
Transesterification Processes
Transesterification is an alternative equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, one could react a simple alkyl ester, such as methyl 2-hydroxy-5-methylbenzoate, with phenol in the presence of an acid or base catalyst.
This process would involve heating the reactants, which drives off the more volatile alcohol (methanol in this case), shifting the equilibrium towards the formation of the desired phenyl ester. While specific examples for this compound are not prominent in the literature, the methodology is a standard industrial practice for producing various esters. The reaction can be catalyzed by mineral acids, metal salts, or enzymes like lipases, although enzymatic methods often require longer reaction times. researchgate.net
Advanced Synthetic Routes
Beyond classical esterification, several advanced synthetic strategies can be employed to generate this compound or its precursors and analogues.
Rearrangement Reactions Involving Aromatic Esters (e.g., Fries Rearrangement Principles)
The Fries rearrangement is a significant reaction of phenolic esters, converting them into hydroxy aryl ketones through the action of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is not a direct synthesis of this compound but rather a transformation that this class of compounds can undergo. The reaction involves the migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, yielding a mixture of ortho- and para-acylphenols. wikipedia.orgbyjus.com
The widely accepted mechanism involves the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. byjus.com This polarizes the ester linkage, leading to the formation of an acylium carbocation intermediate. byjus.com This electrophile then attacks the activated aromatic ring in a process akin to Friedel-Crafts acylation. wikipedia.orgbyjus.com The regioselectivity of the reaction is influenced by conditions such as temperature and solvent polarity. byjus.com Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com
In addition to the thermal, Lewis acid-catalyzed reaction, a photo-Fries rearrangement exists. wikipedia.org This photochemical variant proceeds through a radical mechanism and can also produce ortho and para rearranged products. wikipedia.orgdaneshyari.com For instance, the photo-Fries rearrangement of phenyl salicylate (B1505791) primarily yields 2,2'-dihydroxybenzophenone (B146640) and 2,4'-dihydroxybenzophenone. daneshyari.com
Table 2: Catalysts and Conditions in Fries Rearrangement
| Catalyst Type | Examples | Key Features | Reference |
|---|---|---|---|
| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | Most common; used in stoichiometric amounts. | sigmaaldrich.comorganic-chemistry.org |
| Protic Acids | HF, Methanesulfonic acid | Can be used as an alternative to Lewis acids; may be more environmentally friendly. | organic-chemistry.org |
| Photochemical | UV Light | Proceeds via a radical mechanism; no catalyst needed, but yields can be low. | wikipedia.orgdaneshyari.com |
Multi-Component Reactions and Tandem Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov This approach offers significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular complexity. nih.govencyclopedia.pub
While a specific MCR for the direct synthesis of this compound is not documented, MCRs are widely used to synthesize complex heterocyclic structures from related starting materials like salicylaldehydes (2-hydroxybenzaldehydes). For example, a three-component reaction of a salicylaldehyde, an amine, and diethylmalonate can produce coumarin-3-carboxamides, demonstrating how hydroxy-aromatic precursors can be utilized in MCRs. researchgate.netresearchgate.net The principles of MCRs, such as the Ugi and Passerini reactions, highlight the potential for creating diverse libraries of complex molecules from simple, readily available building blocks. nih.gov
Organometallic and Metal-Catalyzed Syntheses
Organometallic chemistry offers powerful tools for the synthesis of aromatic compounds and their derivatives. A key precursor to the target molecule, 2-hydroxy-5-methylbenzoic acid, can be synthesized using modern catalytic methods. One such advanced route is the palladium-catalyzed C–H carboxylation of phenols. nih.gov This method allows for the direct and regioselective introduction of a carboxylic acid group onto the phenol ring, using a silanol (B1196071) directing group to control the position of carboxylation. nih.gov
Furthermore, metal-catalyzed processes have been developed for the formation of the phenyl ester bond itself. A German patent describes a process for producing phenyl benzoate (B1203000) from benzoic acid using copper oxides as catalysts. google.com The process involves the formation of copper(II) benzoate, which is then heated to induce decarboxylation, yielding a mixture containing phenyl benzoate. google.com Another patented method involves heating an alkali metal salt of an o-halobenzoic acid with an alkali metal benzoate to produce phenyl benzoate at high temperatures (250-375 °C). google.com These methods illustrate the utility of metal-mediated reactions in forming the core structure of phenyl benzoates.
Reaction Mechanism Elucidation for Synthetic Transformations
The primary synthetic route to this compound is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid) with phenol.
The reaction mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The process is initiated by the protonation of the carbonyl oxygen of the 2-hydroxy-5-methylbenzoic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com The resulting intermediate is a resonance-stabilized cation. youtube.com
Nucleophilic Attack : The phenol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. The oxygen atom of the phenol's hydroxyl group forms a new bond with the carbon, leading to the formation of a tetrahedral intermediate, sometimes referred to as an orthoacid. youtube.comyoutube.com
Proton Transfer : A proton is transferred from the newly added phenolic oxygen to one of the original hydroxyl groups of the carboxylic acid. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water. youtube.com
Deprotonation : The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. youtube.com
This equilibrium-driven process often requires the removal of water to drive the reaction toward the formation of the ester product.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing side reactions. Key parameters include the choice of solvent, temperature, and the catalytic system employed.
Influence of Solvent Systems and Temperature Profiles
The selection of a solvent and the operational temperature are interdependent and are dictated by the specific synthetic pathway.
In esterification reactions, a common approach involves using an excess of one reactant, such as the alcohol, to also serve as the solvent. However, in the synthesis of a phenyl ester, where the alcohol is a solid (phenol), a non-reactive solvent is necessary. For related syntheses, such as the preparation of 2-hydroxy-5-methylbenzophenone (B72208) via a Fries rearrangement of a phenyl ester intermediate, high-boiling point solvents like chlorobenzene (B131634) are utilized. This allows the reaction to be maintained at elevated temperatures, for instance, 130°C, which is necessary to overcome the activation energy for the rearrangement.
In the synthesis of analogues, such as propyl 2-hydroxy-5-methylbenzoate, the propylation step is conducted under pressure at a high temperature of 145°C, indicating that the reaction requires significant energy input. nist.govnih.gov Subsequent esterification to form an ethyl ester analogue is achieved by refluxing with absolute ethanol, which acts as both reactant and solvent. nih.gov The temperature is therefore dictated by the boiling point of the alcohol. These examples underscore the principle that the thermal profile must be carefully controlled to match the requirements of the specific transformation, balancing reaction rate with potential degradation or side-product formation.
Catalyst Design and Performance Evaluation
Catalyst choice is pivotal in the synthesis of benzoates. While traditional homogeneous catalysts like concentrated sulfuric acid are effective for Fischer esterification, they present challenges in separation and recycling. youtube.comnih.gov
Modern research focuses on developing heterogeneous solid acid catalysts that are easily separable and reusable, aligning with green chemistry principles. Zirconium/titanium (Zr/Ti) solid acids have shown significant promise in catalyzing the esterification of benzoic acid derivatives. mdpi.com These catalysts are robust and can be used for various substituted benzoic acids, including those with electron-donating or electron-withdrawing groups. mdpi.com The performance of such catalysts is typically evaluated by comparing reaction yields under standardized conditions.
Below is a table illustrating how catalyst choice and conditions can influence the outcome of benzoate synthesis, based on principles from related studies.
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conc. H₂SO₄ | p-Cresotinic Acid & Ethanol | Reflux | 8 | 70 | nih.gov |
| Zr/Ti Solid Acid (ZT10) | p-Methylbenzoic Acid & Methanol | 120 | 24 | High | mdpi.com |
| ZnO Nanoparticles | o-Phenylenediamine & Benzaldehyde | Room Temp | 0.1 | 98 | researchgate.net |
| None | o-Phenylenediamine & Benzaldehyde | Room Temp | 1 | 0 | researchgate.net |
As the table demonstrates, solid acid and nanoparticle-based catalysts can offer high yields under specific conditions, sometimes even at room temperature, and their heterogeneous nature facilitates easier workup compared to traditional acid catalysts. mdpi.comresearchgate.net The Zr/Ti catalyst, for instance, can be recovered and reused with no significant impact on its performance. mdpi.com
Derivatization Strategies and Controlled Functionalization of the Core Structure
The this compound scaffold can be readily modified at two primary sites: the phenolic hydroxyl group and the ester moiety, allowing for the creation of a diverse library of analogues.
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for derivatization. A common transformation is etherification , converting the phenol into an ether. This is typically achieved through a Williamson ether synthesis. For example, the hydroxyl group of the parent acid, 2-hydroxy-5-methylbenzoic acid, can be deprotonated by a base like potassium hydroxide (B78521) (KOH) and then reacted with an alkyl halide, such as n-propyl iodide, to yield a propoxy derivative. nist.govnih.gov This modification alters the polarity and steric properties of the molecule.
Another strategy involves reacting the hydroxyl group with chlorocarbonates. In the presence of a base like triethylamine (B128534) (TEA), substituted phenyl chlorocarbonates react with similar phenolic structures to form N-(2-hydroxybenzyl)-N-methylcarbamates. mdpi.com This introduces a carbamate (B1207046) linkage, significantly altering the molecule's biological and chemical properties.
Modifications of the Ester Moiety
The ester group is also amenable to a variety of chemical transformations. The most fundamental reaction is hydrolysis , or saponification, which converts the ester back into its constituent carboxylic acid (2-hydroxy-5-methylbenzoic acid) and phenol. This reaction is typically carried out under basic conditions (e.g., with sodium hydroxide) followed by acidification and is a key step in synthetic routes where the ester group is used as a protecting group for the carboxylic acid. nih.gov
More complex modifications often involve the parent carboxylic acid, which can be readily obtained from the ester. For instance, the carboxylic acid can be converted into an acid chloride or activated with coupling agents to form amides. A further derivatization path involves converting the carboxylic acid to a hydrazide. This hydrazide can then be reacted with various aldehydes or ketones to form a series of hydrazones, introducing diverse functionalities onto the core structure. nih.gov This strategy has been used to synthesize libraries of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with potential biological activity. nih.gov
Regioselective Aromatic Substitution Reactions
Regioselective aromatic substitution reactions are fundamental to the synthesis of specifically substituted aromatic compounds like this compound. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenol precursor, and the carboxyl (-COOH) and hydroxyl groups on the salicylic acid precursor, play a crucial role in determining the position of the incoming electrophile or the site of reaction.
One of the primary strategies for synthesizing this compound and its analogues is the regioselective acylation of phenols. In this approach, the hydroxyl group of the phenol directs the incoming acyl group to the ortho and para positions. To achieve the desired substitution pattern of the target molecule, where the ester linkage is at the hydroxyl group, O-acylation is the desired pathway. However, under certain conditions, particularly with Lewis acid catalysts, C-acylation can occur as a competing reaction, leading to the formation of hydroxyaryl ketones. This is known as the Fries rearrangement.
A study on the regioselective ortho-acylation of p-cresol with various organic acids, including benzoic acid, in the presence of tin(IV) chloride (SnCl₄) under microwave conditions, provides insight into the synthesis of an analogue of this compound. wikipedia.org The reaction of p-cresol with benzoic acid specifically yields the ortho-acylated product, 2-hydroxy-5-methylbenzophenone, demonstrating the high regioselectivity of this method for C-acylation. While this leads to a ketone, the methodology is relevant as it showcases a regioselective aromatic substitution on the p-cresol ring.
Table 1: Regioselective ortho-Acylation of p-Cresol with Benzoic Acid wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Product | Yield (%) |
| p-Cresol | Benzoic Acid | SnCl₄ | Solvent-free, Microwave | 2-Hydroxy-5-methylbenzophenone | 85 |
Another key regioselective strategy is the direct esterification of a substituted salicylic acid with a phenol. For the synthesis of this compound, this would involve the reaction of 2-hydroxy-5-methylbenzoic acid with phenol. The regioselectivity in this case is inherent to the starting materials, as the carboxylic acid group of 2-hydroxy-5-methylbenzoic acid is the site of esterification. The challenge in this approach often lies in achieving high yields and preventing side reactions, such as decarboxylation of the salicylic acid at high temperatures. The use of solid acid catalysts has been explored for the synthesis of phenyl salicylate (salol) from salicylic acid and phenol, showing high selectivity towards the ester product. researchgate.net
The Fries rearrangement of a phenyl ester can also be employed as a regioselective synthetic route to hydroxyaryl ketones, which are structural isomers of the starting ester. wikipedia.orgorganic-chemistry.org For instance, the rearrangement of p-cresyl salicylate (4-methylphenyl 2-hydroxybenzoate) can be controlled to favor either the ortho or para acyl product relative to the phenolic hydroxyl group. Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.org This demonstrates a method for achieving regioselectivity based on thermodynamic versus kinetic control of the reaction.
Research on the Fries rearrangement of phenyl acetate (B1210297) to form o- and p-hydroxyacetophenone has shown that the choice of catalyst and reaction temperature significantly influences the regioselectivity. While Lewis acids like aluminum chloride are commonly used, greener alternatives such as p-toluenesulfonic acid (PTSA) have been shown to give high conversion and selectivity, favoring the ortho-isomer at elevated temperatures. researchgate.netnih.gov
Table 2: Influence of Temperature on the Regioselectivity of the Fries Rearrangement of Phenyl Acetate researchgate.net
| Starting Material | Catalyst | Temperature (°C) | ortho-Isomer Yield (%) | para-Isomer Yield (%) |
| Phenyl Acetate | PTSA | 90-160 | up to 90 | up to 10 |
These examples of regioselective aromatic substitution reactions, particularly acylation and esterification, form the foundation for the synthesis of this compound and its analogues. The ability to control the position of functional groups on the aromatic rings through the careful selection of starting materials, catalysts, and reaction conditions is paramount in obtaining the desired product with high purity and yield.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing its molecular vibrations. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique molecular fingerprint.
The key functional groups in Phenyl 2-hydroxy-5-methylbenzoate are a phenolic hydroxyl (-OH) group, an ester carbonyl (C=O) group, an ester C-O linkage, a methyl group, and two aromatic rings. The characteristic vibrational frequencies for these groups are well-established. For instance, the FT-IR spectrum of a closely related compound, 4-(tert-butyl)this compound, shows significant peaks at 3174 cm⁻¹ (hydroxyl group), 1755 cm⁻¹ (ester carbonyl), and 1685 cm⁻¹ umn.edu. Another analogue, 4-methoxyphenyl (B3050149) 2-hydroxy-5-methylbenzoate, displays bands at 3230 cm⁻¹ and 1689 cm⁻¹ umn.edu. Based on these principles, the expected FT-IR absorption regions for this compound are detailed in the table below.
| Expected Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretching | Phenolic Hydroxyl | 3500 - 3200 (Broad) |
| C-H Stretching (Aromatic) | Phenyl Rings | 3100 - 3000 |
| C-H Stretching (Aliphatic) | Methyl Group | 2960 - 2850 |
| C=O Stretching | Ester Carbonyl | 1760 - 1715 |
| C=C Stretching | Aromatic Rings | 1620 - 1450 |
| C-O Stretching | Ester and Phenol (B47542) | 1300 - 1100 |
| C-H Bending (Out-of-Plane) | Substituted Benzene (B151609) | 900 - 675 |
This table represents expected values based on standard infrared correlation charts and data from analogous compounds.
Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an FT-IR spectrum. To date, no specific experimental Raman spectroscopic data for this compound has been reported in the surveyed scientific literature. If available, a Raman spectrum would be valuable for confirming the vibrations of the aromatic rings and the C-C backbone structure, providing a more complete vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their electronic environments. The analysis of chemical shifts (δ), signal integration, and spin-spin coupling patterns allows for the assignment of each proton to its position in the molecular structure.
Characterization data for this compound includes ¹H NMR analysis. rsc.org A key diagnostic signal appears significantly downfield at approximately δ 10.31 ppm, which is characteristic of the phenolic hydroxyl proton, its deshielding being a result of intramolecular hydrogen bonding with the nearby ester carbonyl group. rsc.org The protons on the two aromatic rings are expected to appear in the range of δ 7.0-8.0 ppm, with their specific shifts and coupling patterns determined by their substitution pattern. The methyl group protons would appear as a sharp singlet in the upfield region, typically around δ 2.3 ppm.
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Reported Chemical Shift (δ, ppm) rsc.org |
| Phenolic -OH | Singlet | 10.0 - 11.0 | 10.31 |
| Aromatic H (position 6) | Doublet | ~7.9 | 7.86 (partial data) |
| Aromatic H (Phenyl ester) | Multiplet | 7.5 - 7.2 | Not fully reported |
| Aromatic H (positions 3, 4) | Multiplet | 7.4 - 6.9 | Not fully reported |
| Methyl (-CH₃) | Singlet | ~2.3 | Not fully reported |
Reported data was acquired in CDCl₃ at 400 MHz. rsc.org Some assignments are based on general principles and data from analogous compounds due to incomplete published data.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.
For this compound, a total of 12 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, as the two ortho and two meta carbons of the unsubstituted phenyl ester ring are chemically equivalent. The ester carbonyl carbon is the most deshielded, typically appearing around 170 ppm. The aromatic carbons resonate between approximately 110 and 160 ppm, with the carbon bearing the hydroxyl group (C2) being significantly downfield. The methyl carbon is the most shielded, appearing around 20 ppm. While ¹³C NMR is a standard characterization technique, specific experimental data for this compound is not available in the surveyed literature. osaka-u.ac.jp
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 175 - 165 |
| C-OH (Aromatic, C2) | 162 - 158 |
| C-O (Aromatic, Phenyl ester) | 152 - 148 |
| Aromatic Quaternary Carbons | 140 - 125 |
| Aromatic CH Carbons | 135 - 115 |
| -CH₃ (Methyl) | 25 - 15 |
This table represents expected values based on standard ¹³C NMR correlation charts and data from analogous compounds, as specific experimental data is not available in the searched literature.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing through-bond and through-space correlations between nuclei. Research confirms that the structure of this compound was elucidated using a combination of these powerful techniques. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons (²J or ³J coupling). A COSY spectrum of this compound would show correlations between the adjacent protons on both aromatic rings, allowing for the mapping of the proton networks within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the phenolic -OH proton to the aromatic carbons C2, C1, and C3. Crucially, it would also show correlations from the protons on the phenyl ester ring to the ester carbonyl carbon, confirming the ester linkage.
The combined application of these 2D NMR methods provides unequivocal evidence for the molecular structure of this compound, confirming the precise arrangement and connectivity of all atoms. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), enabling the determination of a compound's elemental formula. For this compound, the theoretical exact mass is calculated to be 212.083729621 Da. nih.gov HRMS analysis would be employed to experimentally confirm this value with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the unambiguous differentiation of this compound from other potential isomers or compounds that have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is utilized to induce and analyze the fragmentation of a selected precursor ion, in this case, the molecular ion [C14H12O2]+•. While specific experimental MS/MS studies on this compound are not extensively detailed in the provided literature, its fragmentation pathway can be predicted based on the general principles of aromatic ketone fragmentation. miamioh.edu The primary fragmentation modes involve α-cleavage at the carbonyl group.
Key fragmentation pathways would include:
Loss of a phenyl radical (•C6H5) from the precursor ion to yield a fragment ion at m/z 135.
Loss of a hydroxyl-methylphenyl radical (•C7H7O) to produce an ion at m/z 105.
Subsequent loss of a carbon monoxide (CO) molecule from fragment ions is a common pathway for ketones. miamioh.edu
A proposed fragmentation scheme is detailed in the table below.
Table 1: Proposed MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |
|---|---|---|---|
| 212 | 135 | •C₆H₅ | [C₈H₇O₂]⁺ |
| 212 | 105 | •C₇H₇O | [C₇H₅O]⁺ |
| 135 | 107 | CO | [C₇H₇O]⁺ |
This table is based on theoretical fragmentation patterns for aromatic ketones.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Spectroscopic methods that probe the electronic transitions within a molecule, such as UV-Vis and fluorescence spectroscopy, are vital for understanding its photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound dissolved in ethanol (B145695) exhibits distinct absorption bands that correspond to electronic transitions within the molecule. nist.gov The spectrum is characterized by strong absorptions in the ultraviolet region, which are attributable to π → π* transitions associated with the aromatic rings and the carbonyl group. A lower energy, less intense absorption, corresponding to an n → π* transition of the carbonyl group's non-bonding electrons, is also expected.
Table 2: UV-Vis Absorption Maxima for this compound in Ethanol
| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent |
|---|---|---|
| 260 nm | 4.10 | Ethanol |
Data sourced from Lang, L. (1966) as cited by the NIST Chemistry WebBook. nist.gov
Fluorescence Spectroscopy (if applicable)
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. A crystal structure for this compound is available in the Cambridge Structural Database (CSD). nih.gov
Analysis of the crystallographic data reveals that the molecule is not planar. The dihedral angle, which is the angle between the planes of the two aromatic rings, is reported to be 4.7(1)°. nih.gov This twist is a significant feature of its solid-state conformation. The structure is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 238341 nih.gov |
| Associated Publication DOI | 10.2116/analscix.19.x29 nih.gov |
| Key Structural Feature | Non-planar three-ring system nih.gov |
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction analysis provides the most unambiguous data on the molecular structure of this compound (also known as (2-Hydroxy-5-methylphenyl)phenyl methanone). jst.go.jp As the molecule is achiral, the concept of absolute configuration is not applicable. However, the analysis reveals the precise conformation of the molecule in the crystalline state.
The compound crystallizes in the orthorhombic space group Pbca, which is a centrosymmetric space group. jst.go.jp The key finding from the structural analysis is the non-coplanar arrangement of the two aromatic rings. The dihedral angle between the plane of the 2-hydroxy-5-methylphenyl ring and the unsubstituted phenyl ring is reported to be 60.02(1)°. researchgate.net This significant twist is a defining conformational feature, arising from the steric hindrance between the ortho-hydroxyl group and the carbonyl bridge, which prevents the molecule from adopting a planar geometry. The unit cell contains eight molecules (Z = 8). jst.go.jp
Detailed crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₂O₂ | jst.go.jp |
| Crystal System | Orthorhombic | jst.go.jp |
| Space Group | Pbca | jst.go.jp |
| a (Å) | 5.8820(5) | jst.go.jp |
| b (Å) | 12.1040(5) | jst.go.jp |
| c (Å) | 30.580(3) | jst.go.jp |
| Z (Molecules/Unit Cell) | 8 | jst.go.jp |
| Dihedral Angle (Phenyl Rings) | 60.02(1)° | researchgate.net |
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The crystal packing of this compound is dictated by a network of supramolecular interactions. The structure exhibits both intramolecular and intermolecular hydrogen bonds. jst.go.jp A strong intramolecular hydrogen bond of the O-H···O type is formed between the phenolic hydroxyl group and the adjacent carbonyl oxygen atom. researchgate.net This interaction creates a stable six-membered pseudo-ring, which is a common and dominant structural motif in ortho-acylated phenols.
In addition to this primary intramolecular interaction, the crystal structure is stabilized by intermolecular hydrogen bonds of the C-H···O type. jst.go.jp These weaker interactions involve hydrogen atoms from the aromatic rings acting as donors and the carbonyl oxygen atom acting as an acceptor, linking adjacent molecules into a cohesive three-dimensional network.
| Interaction Type | Donor | Acceptor | Description | Reference |
|---|---|---|---|---|
| Intramolecular Hydrogen Bond | O-H (hydroxyl) | O (carbonyl) | Forms a stable six-membered pseudo-ring, significantly influencing molecular conformation. | researchgate.net |
| Intermolecular Hydrogen Bond | C-H (aromatic) | O (carbonyl) | Links adjacent molecules, contributing to the stability of the crystal lattice. | jst.go.jp |
Polymorphism and Crystallization Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing. Different polymorphs of a compound can exhibit distinct physical properties. To date, no specific studies on the polymorphism of this compound have been reported in the surveyed scientific literature.
The compound has been successfully synthesized via a Fries rearrangement, and purified by recrystallization from methanol (B129727) to yield the solid form used for structural analysis. nih.gov The isolation of a single crystalline form suggests that this form is thermodynamically stable under the reported crystallization conditions. However, the absence of polymorphism studies does not preclude the existence of other crystalline forms. A systematic polymorphic screen, involving crystallization from a diverse range of solvents, at different temperatures, and using various techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition), would be required to fully investigate the potential for this compound to exist in different solid-state forms.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It has been successfully applied to study various substituted benzophenones and aromatic esters, providing reliable data on their molecular properties. scialert.netnih.govresearchgate.net
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For molecules like phenyl 2-hydroxy-5-methylbenzoate, which has multiple rotatable bonds, this involves exploring the conformational landscape to identify the most stable arrangement of its atoms in space.
The conformational analysis of ortho-substituted benzophenones reveals that the potential energy surface can have multiple minima, with the relative stabilities being influenced by electrostatic interactions. sci-hub.se The rotation of the phenyl rings relative to the carbonyl group is a key factor in determining the conformational preferences.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Dihedral Angle (Ring-C=O-Ring) | The angle between the two phenyl rings. | Crucial for determining the overall 3D shape and steric hindrance. Influences electronic communication between the rings. |
| Bond Lengths (C=O, C-O, C-C) | The distances between bonded atoms. | Provides insight into the bond order and strength. Can be affected by conjugation and substituent effects. |
| Bond Angles | The angles formed by three connected atoms. | Define the local geometry around each atom and contribute to the overall molecular conformation. |
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose, as they visualize the electrostatic potential on the electron density surface. These maps use a color scale to indicate regions of positive and negative potential, highlighting areas prone to electrophilic and nucleophilic attack.
In studies of related hydroxybenzophenones, the MEP analysis reveals that the negative potential is typically localized around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making these sites susceptible to electrophilic attack. malayajournal.org Conversely, the regions of positive potential are generally found around the hydrogen atoms. malayajournal.org The distribution of charge can also be quantified through population analysis methods, which assign partial charges to each atom in the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scialert.netlongdom.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For substituted benzophenones, the HOMO-LUMO gap is influenced by the nature of the substituents. scialert.net Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap. researchgate.net In a study on 2-hydroxybenzophenone (B104022) derivatives, the HOMO and LUMO energy levels were determined both experimentally and through DFT calculations, showing a good correlation. researchgate.net
| Parameter | Calculated Value (eV) for a related Benzophenone (B1666685) derivative researchgate.net | Significance |
|---|---|---|
| HOMO Energy | -6.95 | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -2.07 | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.88 | A measure of the molecule's excitability and chemical reactivity. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, allowing for the quantification of hyperconjugative interactions and charge transfer between different parts of the molecule. rsc.orgwisc.edu
These interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital, contribute to the stabilization of the molecule. The strength of these interactions can be estimated using second-order perturbation theory. researchgate.net For aromatic esters, NBO analysis can reveal the extent of electron delocalization between the phenyl rings and the ester group, which influences the compound's reactivity and spectroscopic properties. numberanalytics.com
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be correlated with experimental spectra to aid in their assignment and interpretation. researchgate.net
For instance, DFT calculations have been used to predict the IR spectra of methyl benzoate (B1203000) and related compounds, showing good agreement with experimental data after applying appropriate scaling factors. sci-hub.se Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing insights into the nature of the electronic transitions observed in UV-Vis spectroscopy. scialert.net The NIST WebBook provides experimental IR and UV/Visible spectra for the closely related 2-hydroxy-5-methylbenzophenone (B72208), which can serve as a benchmark for theoretical predictions. nist.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that control the reaction rate. This information is crucial for understanding how a reaction proceeds and for designing more efficient synthetic routes.
Transition State Characterization and Activation Energy Barriers
The study of chemical reactions at a molecular level hinges on understanding the transition state (TS), the highest energy point along a reaction coordinate. Characterizing the TS and calculating the associated activation energy (Ea) barrier is fundamental to predicting reaction rates and mechanisms. For a molecule like this compound, these investigations would typically focus on its formation (synthesis) or its reactions, such as hydrolysis.
A common synthetic route is the Fischer-Speier esterification of 2-hydroxy-5-methylbenzoic acid with phenol (B47542). Computational methods, particularly Density Functional Theory (DFT), are employed to model this reaction. Scientists would identify the structure of the transition state for the key steps, such as the nucleophilic attack of the phenol's hydroxyl group on the protonated carboxylic acid. The calculation involves locating a first-order saddle point on the potential energy surface, which corresponds to the TS.
Although specific peer-reviewed studies detailing the transition state analysis for the synthesis of this compound are not prominently available, we can construct a hypothetical data table based on typical DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for the acid-catalyzed esterification of a similar aromatic acid.
| Reaction Step | Description | Hypothetical Activation Energy (Ea) (kcal/mol) | Key Bonds in Transition State |
|---|---|---|---|
| Protonation of Carbonyl | The carboxylic acid is activated by protonation from an acid catalyst. | 5 - 10 | O-H (forming) |
| Nucleophilic Attack | The phenol's oxygen attacks the protonated carbonyl carbon. | 15 - 25 | C-O (forming), C=O (lengthening) |
| Proton Transfer | A proton shifts from the attacking phenol oxygen to one of the original hydroxyl groups. | 8 - 12 | O-H (breaking), O-H (forming) |
| Water Elimination | The departure of a water molecule to form the final ester. | 10 - 18 | C-O (breaking) |
Catalytic Effects and Reaction Pathway Thermodynamics
Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In the synthesis of this compound, strong acids like sulfuric acid are often used. nih.gov Computational chemistry can elucidate the precise role of the catalyst.
Theoretical models would compare the uncatalyzed reaction pathway with the catalyzed one. For the esterification reaction, calculations would show how the proton from the catalyst interacts with the carbonyl oxygen of the 2-hydroxy-5-methylbenzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by phenol. By calculating the energies of the reactants, intermediates, transition states, and products for both pathways, a clear thermodynamic profile can be established.
| Parameter | Uncatalyzed Pathway (Hypothetical) | Acid-Catalyzed Pathway (Hypothetical) | Description |
|---|---|---|---|
| Overall ΔG (kcal/mol) | -4.5 | -4.5 | The overall free energy change is independent of the pathway. |
| Highest Ea (kcal/mol) | ~40 | ~25 | The catalyst significantly lowers the rate-determining activation barrier. |
| Rate-Determining Step | Nucleophilic Attack | Nucleophilic Attack | While the step may be the same, its energy requirement is reduced. |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation of this compound would model the atomistic motions, conformational changes, and interactions with its environment.
A key application would be to study its behavior in different solvents. By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane), one can observe how the solvent arranges around the solute molecule. This is crucial for understanding solubility and reactivity. For instance, the intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen might be influenced by protic solvents that can compete for hydrogen bonding. MD simulations can quantify the stability of this internal bond in various environments.
These simulations can also predict macroscopic properties like the diffusion coefficient and can be used to explore how the molecule interacts with interfaces or larger biological molecules, providing a bridge between its chemical structure and its functional behavior.
Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models rely on "descriptors," which are numerical values derived from the molecule's theoretical structure.
For this compound, a range of descriptors could be calculated using computational software. These fall into several categories:
Constitutional: Simple counts of atoms, bonds, molecular weight.
Topological: Indices that describe the connectivity of the atoms, like the Wiener index or Kier & Hall connectivity indices.
Geometrical: Descriptors based on the 3D structure, such as molecular surface area and volume.
Quantum Chemical: Highly informative descriptors derived from quantum calculations, including dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap, for instance, is a descriptor related to chemical reactivity and stability. nih.gov
A hypothetical QSPR model could be developed to predict a property like the boiling point or chromatographic retention time for a series of related phenolic esters. The model would take the form of a linear equation where the property is a function of one or more weighted descriptors.
| Descriptor Type | Descriptor Name | Typical (Illustrative) Value | Property It May Correlate With |
|---|---|---|---|
| Geometrical | Molecular Surface Area (Ų) | ~205 | Solubility, Boiling Point |
| Quantum Chemical | Dipole Moment (Debye) | ~2.5 | Polarity, Intermolecular Forces |
| Quantum Chemical | HOMO Energy (eV) | -6.8 | Electron-donating ability |
| Quantum Chemical | LUMO Energy (eV) | -1.2 | Electron-accepting ability |
| Quantum Chemical | HOMO-LUMO Gap (eV) | 5.6 | Chemical Reactivity, Kinetic Stability |
Chemical Stability, Degradation Pathways, and Environmental Fate
Hydrolytic Stability and Kinetics of Ester Bond Cleavage
The stability of Phenyl 2-hydroxy-5-methylbenzoate is significantly influenced by hydrolysis, the process by which the ester bond is cleaved by reaction with water. This reaction is a critical pathway for the degradation of many carboxylic acid esters in aquatic environments. oieau.fr The rate of hydrolysis is highly dependent on pH and temperature.
Ester hydrolysis can be catalyzed by acids, bases, or occur neutrally. Generally, for phenyl esters, the mechanism under basic (alkaline) conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. oieau.frresearchgate.net This is often the dominant pathway in environmental conditions with a pH greater than 5. oieau.fr The reaction results in the formation of phenol (B47542) and 2-hydroxy-5-methylbenzoate (5-methylsalicylate).
Studies on the alkaline hydrolysis of various phenyl esters of substituted benzoic acids have shown that the reaction rates are well-described by second-order kinetics, being first order in both the ester and the hydroxide ion. researchgate.netniscpr.res.in The presence of substituents on either the phenyl or benzoate (B1203000) ring can significantly alter the rate of hydrolysis through electronic and steric effects. researchgate.net While specific kinetic data for this compound is not extensively detailed in the provided results, general principles of ester hydrolysis indicate that its persistence in aqueous environments will be largely governed by the pH and temperature, with faster degradation occurring under alkaline conditions. oieau.frquora.com
Photochemical Stability and Degradation Mechanisms under Irradiation
Photochemical degradation involves the breakdown of a chemical due to the absorption of light energy. For aromatic compounds like this compound, this can be a significant environmental degradation pathway. The process can occur through direct photolysis, where the molecule itself absorbs sunlight, or indirect photolysis, mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). nih.gov
Research on structurally similar compounds, such as benzotriazole (B28993) UV stabilizers, which also contain a 2-hydroxy-5-methylphenyl group, indicates that indirect photodegradation is a dominant elimination pathway in coastal seawaters. nih.gov In these systems, excited triplet states of DOM (³DOM*) are the primary reactive species responsible for degradation, while the roles of singlet oxygen and hydroxyl radicals are often negligible. nih.gov The rate of this photosensitized degradation can be influenced by the source and character of the DOM. nih.gov
While specific studies on the photolytic decomposition of this compound were not found, research on other aromatic esters and photoinitiators shows that UV irradiation can lead to the cleavage of the ester and the formation of various decomposition products. nih.gov For this compound, potential photoproducts could arise from the cleavage of the ester bond, leading to phenol and derivatives of 2-hydroxy-5-methylbenzoic acid, or from reactions involving the aromatic rings.
Thermal Decomposition Pathways and Stability Profiles
The thermal stability of this compound dictates its behavior at elevated temperatures, which is relevant for manufacturing, storage, and certain environmental scenarios. Thermal decomposition, or pyrolysis, involves the breakdown of the molecule by heat.
For this compound, decomposition at high temperatures is expected to generate irritating and potentially toxic gases, including carbon monoxide and carbon dioxide. chemicalbook.com The compound is generally stable at room temperature in closed containers under normal storage conditions. chemicalbook.com
Data from pyrolysis studies of various flavor chemicals, including esters like methyl benzoate, provide insight into potential thermal degradation pathways. nih.gov At high temperatures, ester bonds can cleave, and the aromatic rings can undergo various reactions, leading to a complex mixture of smaller molecules. Specific thermal analysis data, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), would be required to establish a precise thermal stability profile and decomposition temperatures for this compound.
Environmental Biodegradation Mechanisms and Pathways
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of xenobiotics (foreign compounds). nih.govnih.gov The ester and aromatic structure of this compound makes it a substrate for microbial metabolism.
Microorganisms in soil and water can utilize aromatic compounds as sources of carbon and energy. researchgate.net The biodegradation of this compound would likely begin with the enzymatic hydrolysis of the ester bond, a common first step in the degradation of ester-containing xenobiotics. openaccessjournals.comnih.gov This would release phenol and 2-hydroxy-5-methylbenzoic acid into the environment.
Both of these breakdown products are themselves subject to further microbial degradation. researchgate.netresearchgate.net Bacteria, such as those from the Pseudomonas and Bacillus genera, are well-known for their ability to degrade a wide variety of aromatic compounds. researchgate.netmdpi.com The degradation of 2-hydroxy-5-methylbenzoic acid would likely proceed through hydroxylation of the benzene (B151609) ring to form dihydroxybenzoic acids (like gentisic acid), which are key intermediates. researchgate.net These intermediates then undergo ring cleavage by dioxygenase enzymes, leading to aliphatic products that can enter central metabolic pathways like the TCA cycle. researchgate.net
The degradation pathway for the phenol moiety is also well-established, typically involving hydroxylation to form catechol, which is then subject to ortho- or meta-cleavage pathways.
The biotransformation of xenobiotics like this compound is catalyzed by specific enzymes. openaccessjournals.comomicsonline.org The initial cleavage of the ester bond is typically carried out by esterase enzymes, a broad class of hydrolases. openaccessjournals.com
Following ester cleavage, the metabolism of the resulting aromatic acids and phenols involves a series of enzymatic reactions. Key enzyme families include:
Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for the initial oxidation and hydroxylation of aromatic rings, a necessary step to prepare the ring for cleavage. nih.govopenaccessjournals.com
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of unstable dihydrodiols that are rearomatized to catecholic compounds. This is a critical step in destabilizing the aromatic ring. researchgate.net
Ring-cleavage dioxygenases: These enzymes catalyze the cleavage of the dihydroxylated aromatic ring, breaking the aromaticity and forming linear, aliphatic acids. researchgate.netresearchgate.net
These enzymatic processes transform the original compound into less toxic, more water-soluble metabolites that can be fully mineralized by the microbial cell. mdpi.com
In addition to biodegradation, abiotic (non-biological) processes can contribute to the degradation of this compound in the environment. These processes are primarily chemical reactions that occur in environmental matrices like soil and water.
Hydrolysis: As discussed in section 5.1, the chemical hydrolysis of the ester bond is a significant abiotic degradation pathway, particularly in neutral to alkaline waters. oieau.fr The half-life for hydrolysis of similar esters can range from months to years depending on the specific conditions. oieau.fr
Photolysis: Direct and indirect photochemical reactions (section 5.2) in sunlit surface waters can also be an important abiotic loss mechanism. nih.gov
Sorption: The compound may bind to soil organic matter and sediments, which can affect its bioavailability for degradation and its mobility in the environment. The extent of sorption depends on the physicochemical properties of the compound and the characteristics of the soil or sediment.
Assessment of Persistence and Transformation Products in Environmental Systems
The environmental fate of this compound is determined by a combination of its chemical stability and its susceptibility to various degradation pathways, including hydrolysis, photodegradation, and biodegradation. While direct experimental data on the environmental persistence and transformation of this compound is limited, a comprehensive assessment can be made by examining data from structurally similar compounds, such as its isomer p-cresyl salicylate (B1505791) (4-methylphenyl 2-hydroxybenzoate), other salicylate esters, p-cresol (B1678582), and salicylic (B10762653) acid.
The primary degradation pathway for this compound is expected to be the hydrolysis of its ester bond, leading to the formation of p-cresol and salicylic acid. These two transformation products are then subject to further microbial degradation.
Chemical Stability and Abiotic Degradation:
The stability of this compound is influenced by factors such as pH and exposure to sunlight.
Hydrolysis: The ester linkage in salicylate esters is susceptible to hydrolysis, a process that can be influenced by pH. For instance, the hydrolysis of methyl salicylate is catalyzed by both acid and base, with the base-catalyzed reaction being faster rsc.org. Studies on various substituted methyl benzoates indicate that hydrolysis half-lives in aquatic environments can range from months to years, depending on the pH and temperature nih.gov. The presence of an electron-releasing group, such as the methyl group in this compound, may increase the stability and thus the hydrolysis half-life compared to unsubstituted phenyl benzoate. In vivo studies on phenyl and benzyl (B1604629) salicylates have shown that they are readily hydrolyzed by microsomal carboxylesterases in tissues, indicating that biological processes can significantly accelerate this degradation pathway mdpi.com.
Photodegradation: Photodegradation is another potential abiotic pathway for the transformation of this compound in the environment, particularly in sunlit surface waters. Research on the structurally similar compound 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) has shown that indirect photodegradation is a dominant elimination pathway in coastal seawaters nih.gov. This process is significantly accelerated by the presence of dissolved organic matter (DOM), which acts as a photosensitizer nih.gov. The photodegradation half-lives for UV-P in field water bodies were estimated to range from 24.38 to 49.66 hours nih.gov. While direct photolysis of salicylate esters may be slow, the presence of photosensitizers in the environment can lead to a more rapid transformation. The degradation of methyl salicylate initiated by chlorine radicals in the atmosphere has also been studied, suggesting a short atmospheric lifetime rsc.org.
Biotic Degradation:
Microbial degradation is expected to be a significant process for the ultimate removal of this compound from the environment. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond.
Primary Biodegradation: The primary biodegradation of this compound will result in the formation of p-cresol and salicylic acid. Numerous studies have documented the ability of various microorganisms to degrade these two compounds.
Ultimate Biodegradation of Transformation Products:
p-Cresol: Bacteria capable of degrading p-cresol are widespread in the environment. The microbial degradation of p-cresol can proceed through several pathways. One common pathway involves the oxidation of the methyl group to form p-hydroxybenzoate, which is then further metabolized via the protocatechuate pathway ut.eenih.gov. Another pathway involves the hydroxylation of the aromatic ring to form 4-methylcatechol, which is then cleaved via the meta-cleavage pathway ut.ee.
Salicylic Acid: Salicylic acid is a key intermediate in the microbial degradation of various aromatic compounds, including naphthalene (B1677914) mdpi.comresearchgate.net. Bacteria such as Pseudomonas putida are known to efficiently degrade salicylic acid mdpi.com. The degradation of salicylic acid typically proceeds through its conversion to catechol, which is then funneled into the central metabolic pathways of the cell.
Interactive Data Tables
Below are interactive tables summarizing the expected degradation pathways and transformation products of this compound based on data from analogous compounds.
Table 1: Predicted Environmental Degradation Pathways for this compound
| Degradation Pathway | Description | Key Factors | Expected Rate | Primary Transformation Products |
| Hydrolysis | Cleavage of the ester bond by water. | pH, Temperature | Slow to Moderate | p-Cresol, Salicylic Acid |
| Photodegradation | Degradation by sunlight, primarily indirect photolysis. | Sunlight Intensity, Dissolved Organic Matter | Moderate to Fast | Oxidized and fragmented products |
| Biodegradation | Microbial breakdown of the molecule. | Microbial Population, Oxygen Availability | Moderate to Fast | p-Cresol, Salicylic Acid |
Table 2: Major Transformation Products and Their Subsequent Fate
| Transformation Product | Formation Pathway | Subsequent Degradation Pathway | Key Microorganisms |
| p-Cresol | Hydrolysis, Biodegradation | Oxidation of methyl group or ring hydroxylation | Pseudomonas sp., Acinetobacter sp. |
| Salicylic Acid | Hydrolysis, Biodegradation | Conversion to catechol and ring cleavage | Pseudomonas putida |
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of separating individual components from a mixture. For Phenyl 2-hydroxy-5-methylbenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for achieving effective separation and precise quantification.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the analysis of non-volatile, polar to moderately non-polar compounds like this compound. Method development involves the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time.
Key aspects of HPLC method development include:
Column Selection: A C18 (octadecylsilane) column is a common first choice due to its versatility and wide applicability for separating aromatic compounds. manipal.edu Other stationary phases, such as C8, can also be tested to achieve optimal separation. researchgate.net
Mobile Phase Composition: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). The ratio of these components is adjusted to control the retention time of the analyte. For instance, a mobile phase of methanol and a potassium dihydrogen orthophosphate buffer has been used successfully for related benzoate (B1203000) compounds. manipal.edu
pH Control: The pH of the mobile phase is critical, especially for compounds with acidic or basic functional groups. For this compound, which has a phenolic hydroxyl group, adjusting the pH can control its ionization state and thus its retention on the column. A pH of around 4.8 to 5.5 is often effective for similar compounds. manipal.eduresearchgate.net
Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. For aromatic esters, a detection wavelength in the range of 215-260 nm is typical. manipal.edunih.gov
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the separation efficiency and analysis time. nih.gov A flow rate of 1.0 mL/min is a common starting point. researchgate.net
A systematic approach, often aided by experimental design methodologies, can be used to test the influence of these parameters and identify the optimal chromatographic conditions for robust and reliable analysis. nih.gov
Table 1: Illustrative HPLC Method Parameters for Benzoate Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or C8 (L7), 250 mm x 4.6 mm, 5 µm | manipal.eduresearchgate.net |
| Mobile Phase | Methanol : 0.05M Potassium Dihydrogen Orthophosphate Buffer (60:40 v/v) | manipal.edu |
| pH | Adjusted to 5.5 with Orthophosphoric Acid | manipal.edu |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 254 nm or 260 nm | manipal.eduresearchgate.net |
| Injection Volume | 20 µL | researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, it can be readily analyzed by GC-MS after conversion into a more volatile derivative. This technique combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
The process involves:
Separation: The sample is injected into the GC, where it is vaporized. A carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. longdom.org Columns with a stationary phase like 5% phenyl/95% methylsiloxane (e.g., HP-5MS or DB-5MS) are commonly used for a wide range of organic compounds. nih.gov The separation is based on the differential partitioning of compounds between the stationary phase and the mobile gas phase.
Ionization and Detection: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to fragment in a reproducible pattern. unl.edu This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The mass analyzer then separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance. longdom.org
The resulting total ion chromatogram (TIC) shows peaks corresponding to different compounds, and the mass spectrum of each peak can be compared to spectral libraries (like the NIST library) for positive identification. nih.gov For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and selectivity. longdom.org
Table 2: Typical GC-MS System Parameters
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness | nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | longdom.org |
| Injector Temperature | 280 °C | longdom.org |
| Oven Program | Initial temp 100°C, ramped to 250°C at 10°C/min | longdom.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | unl.edu |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |
| Acquisition Mode | Full Scan (qualitative) or Selected Ion Monitoring (SIM) (quantitative) | longdom.org |
Advanced Sample Preparation Techniques
Effective sample preparation is a critical step that precedes chromatographic analysis, especially when dealing with complex matrices or when the analyte is present at trace levels. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. google.com It is particularly well-suited for trace analysis of organic compounds in environmental and biological samples. free.frnih.gov
The core of the technique is a fused-silica fiber coated with a thin layer of a sorbent material. free.fr The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. free.fr After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed onto the chromatographic column for analysis. free.fr
Advantages of SPME include:
Simplicity and Speed: It combines multiple steps into one, reducing sample handling time. free.fr
Solvent-Free: It eliminates the need for large quantities of organic solvents, making it an environmentally friendly "green" chemistry technique. free.fr
High Sensitivity: It can concentrate analytes from a large sample volume onto the small fiber, significantly lowering detection limits.
The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) fiber is often a suitable choice due to its general-purpose nature for semi-volatile compounds. google.com
Table 3: Common SPME Fiber Coatings and Their Applications
| Fiber Coating | Abbreviation | Primary Application | Reference |
|---|---|---|---|
| Polydimethylsiloxane | PDMS | Non-polar, volatile to semi-volatile compounds | nih.gov |
| Polyacrylate | PA | Polar, semi-volatile compounds | |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile polar compounds, amines, nitroaromatics | |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile organic compounds (VOCs) and gases |
Derivatization is a chemical reaction used to convert an analyte into a different compound with properties that are more suitable for a given analytical technique. For GC-MS analysis of this compound, derivatization of the polar phenolic hydroxyl group is often necessary to improve its analytical characteristics.
The primary goals of derivatization in this context are:
Increased Volatility: Converting the polar -OH group into a less polar, non-hydrogen-bonding group (e.g., an ether or a silyl (B83357) ether) reduces intermolecular forces and increases the compound's vapor pressure, making it more amenable to GC analysis.
Improved Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injector and column.
Enhanced Detection: Certain derivatizing agents can introduce specific elements (e.g., fluorine) that enhance the response of specific detectors or produce characteristic fragment ions in the mass spectrum, improving both sensitivity and selectivity.
Common derivatization strategies for hydroxyl groups include:
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is one of the most common derivatization methods for GC.
Alkylation/Esterification: Reaction to form an ether or a different ester. For example, methylation can convert a phenol (B47542) to an anisole (B1667542) derivative. oup.com
The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal byproduct formation.
Development of Robust Analytical Protocols for Process Monitoring and Quality Control
The development of a robust analytical protocol is essential for routine applications like industrial process monitoring and final product quality control. A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability over time and across different laboratories and instruments. nih.gov
A comprehensive protocol for this compound would integrate the advanced techniques discussed above into a validated workflow:
Sample Collection and Preparation: Standardized procedures for collecting a representative sample, followed by a validated sample preparation technique like SPME to extract and concentrate the analyte. free.fr
Derivatization (if using GC-MS): A fully optimized and reproducible derivatization step to ensure consistent conversion of the analyte to its volatile form.
Chromatographic Analysis: An optimized HPLC or GC-MS method for the separation and detection of the analyte. researchgate.net
Method Validation: A thorough validation of the entire protocol according to guidelines from the International Council for Harmonisation (ICH) or other relevant bodies. ijprajournal.com This involves demonstrating the method's:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between the analytical signal and the concentration of the analyte over a defined range. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. manipal.edu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). ijprajournal.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. manipal.edu
Robustness: The capacity to remain unaffected by small variations in method parameters (e.g., mobile phase pH, flow rate, temperature). nih.gov
By systematically developing and validating each step of the analytical process, a robust protocol can be established that provides consistent and reliable data for critical quality control and process monitoring of this compound.
Table 4: Key Validation Parameters for a Robust Analytical Protocol
| Validation Parameter | Description | Reference |
|---|---|---|
| Specificity/Selectivity | Ensures no interference from matrix components at the analyte's retention time. | researchgate.net |
| Linearity & Range | Demonstrates a direct proportionality between concentration and response (e.g., R² > 0.999). | researchgate.netresearchgate.net |
| Accuracy (% Recovery) | Measures the agreement between the measured value and the true value, typically 98-102%. | manipal.edu |
| Precision (%RSD) | Measures the variability of results; RSD should typically be ≤ 2%. | ijprajournal.com |
| LOD / LOQ | The lowest concentration that can be detected/quantified with acceptable precision and accuracy. | manipal.edu |
| Robustness | Evaluates the method's performance under small, deliberate changes in parameters (pH, flow rate, etc.). | nih.gov |
Application in Environmental Monitoring and Chemical Analysis of By-products
The environmental monitoring of this compound and the analysis of its by-products are critical for assessing its potential environmental impact. Although specific environmental studies on this compound are limited, its structural similarity to other commercially used benzoates and phenols suggests that it could be introduced into the environment through various industrial and consumer waste streams. The analytical techniques employed for related compounds provide a strong foundation for developing monitoring protocols for this compound.
Detection in Environmental Samples:
The detection of this compound in environmental matrices such as water and soil would likely involve an extraction step followed by instrumental analysis. Solid-phase extraction (SPE) with a C18 sorbent would be a probable method for concentrating the analyte from water samples. For soil and sediment, a solvent extraction, possibly using an accelerated solvent extractor, with a polar solvent mixture would be appropriate.
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for the analysis of similar phenolic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of acid like formic or acetic acid to ensure proper peak shape) would be a suitable starting point for method development. The UV detection wavelength would likely be set around the absorbance maximum of the compound, which is expected to be in the 270-280 nm range based on its phenolic structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, likely after a derivatization step to increase its volatility. The mass spectrum would provide a unique fragmentation pattern, allowing for definitive identification. The molecular ion peak would be expected at m/z 228, corresponding to its molecular weight.
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Expected Retention/Fragmentation |
| HPLC-UV | Reversed-phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV at ~275 nm | Retention time dependent on specific conditions |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) | Molecular ion [M]+ at m/z 228 |
Chemical Analysis of By-products:
The environmental degradation of this compound could lead to the formation of various by-products. Hydrolysis of the ester bond would be a primary degradation pathway, yielding p-cresol (B1678582) and salicylic (B10762653) acid . Further oxidation of the aromatic ring could lead to the formation of hydroxylated and ring-opened products.
The analysis of these by-products would require a multi-residue analytical method, likely employing GC-MS or LC-MS/MS to separate and identify the different compounds in a single run. The development of such a method would involve the analysis of certified reference standards of the potential by-products to confirm their retention times and mass spectra.
Table 2: Potential By-products of this compound and their Noteworthy Characteristics
| By-product | Chemical Formula | Key Characteristics |
| p-Cresol | C₇H₈O | A phenolic compound with a distinct odor. |
| Salicylic Acid | C₇H₆O₃ | A well-known carboxylic acid. |
The study of the environmental fate and by-products of this compound is an area that warrants further research to fully understand its environmental footprint. The application and refinement of the advanced analytical methodologies discussed here will be instrumental in these future investigations.
Applications As Chemical Intermediates and in Specialized Material Science Contexts
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Phenyl 2-hydroxy-5-methylbenzoate is a valuable precursor in the synthesis of more complex organic structures. Its chemical architecture allows it to undergo several types of reactions to build larger molecules.
One of the key reactions for phenyl esters is the Fries rearrangement. sigmaaldrich.comwikipedia.org This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org For this compound, this rearrangement would theoretically lead to the formation of substituted hydroxybenzophenones. These products are significant in various fields, including pharmaceuticals and photoinitiators. The reaction mechanism generally involves the formation of an acylium carbocation that then reacts with the aromatic ring via electrophilic aromatic substitution. wikipedia.org The regioselectivity (whether the acyl group adds to the ortho or para position relative to the hydroxyl group) can often be controlled by reaction conditions such as temperature and solvent. wikipedia.org
The core structure, 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid), is itself a starting point for various syntheses. For instance, it can be used to prepare 2-propoxy-5-methylbenzoic acid by first esterifying the carboxylic acid, followed by propylation of the phenolic hydroxyl group and subsequent hydrolysis. nih.govnist.gov This demonstrates how the basic framework of this compound is utilized to build more elaborate molecules with specific functionalities. Such derivatives are explored for applications like improved dental cements. nist.gov
Furthermore, related benzoic acid derivatives are used to synthesize a variety of complex compounds. For example, 2-iodo-5-methylbenzoic acid is a key intermediate in the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a component in pharmaceuticals. chemicalbook.com These synthetic routes highlight the role of substituted benzoic acids as foundational building blocks in multi-step organic synthesis. ontosight.aibyjus.com
Integration into Polymer Synthesis as a Monomer or Modifier
The structure of this compound makes it suitable for integration into polymers, either as a monomer that forms the polymer backbone or as a modifier that imparts specific properties to the polymer matrix.
A closely related compound, phenyl salicylate (B1505791), is utilized in the manufacturing of certain polymers, lacquers, adhesives, and waxes. nih.govdrugbank.com This suggests a similar potential for this compound. Salicylate-based poly(anhydride-esters) have been synthesized, which are notable for being degradable biomaterials. nih.gov These polymers degrade into salicylic (B10762653) acid and other non-toxic compounds, making them interesting for medical applications. nih.govnih.gov The synthesis of such polymers can be optimized to produce high-quality materials on a larger scale. nih.gov
Benzoic acid and its esters can also act as chain-terminating agents or modifiers in polymerization reactions. In the production of alkyd resins for coatings, benzoic acid can terminate polymer chain growth, which helps to control the final properties of the resin, such as promoting quick drying times and improving the gloss and hardness of the paint film. justlonghealth.comsnowhitechem.com
Moreover, benzoate (B1203000) esters are widely used as plasticizers. justlonghealth.com Compounds like diethylene glycol dibenzoate are added to polymers such as polyvinyl chloride (PVC) to increase their flexibility and durability. While this compound itself is not a primary plasticizer, its structural motifs are found in these important industrial additives.
Table 1: Potential Roles of this compound in Polymer Science
| Role | Function | Potential Application | Related Compound Example |
|---|---|---|---|
| Monomer | Forms part of the polymer backbone through its difunctional (hydroxyl and carboxyl) nature after hydrolysis. | Synthesis of biodegradable polyesters or poly(anhydride-esters). | Salicylic Acid nih.govnih.gov |
| Modifier | Alters the properties of a polymer matrix. | Acts as a UV stabilizer to prevent photodegradation. | Phenyl Salicylate nexalinc.comnih.gov |
| Chain Terminator | Controls the molecular weight of polymers during synthesis. | Production of alkyd resins with specific drying properties. | Benzoic Acid justlonghealth.comsnowhitechem.com |
| Plasticizer Component | Increases flexibility and durability of a material. | Formulation of flexible PVC and other plastics. | Diethylene Glycol Dibenzoate justlonghealth.com |
Applications in Photoinitiated Processes (Principles derived from related photoinitiators)
Photoinitiated processes, such as UV curing of coatings and inks, rely on molecules called photoinitiators that absorb light and generate reactive species to start a polymerization reaction. researchgate.net While direct studies on this compound as a photoinitiator are not widely available, its structure is related to classes of compounds known for this function, particularly benzophenones and their derivatives. researchgate.net
Benzophenone (B1666685) is a classic Type II photoinitiator. nih.gov Upon absorption of UV light, it is excited to a triplet state. It then abstracts a hydrogen atom from a synergist molecule (often an amine) to generate free radicals, which in turn initiate the polymerization of monomers like acrylates. researchgate.netresearchgate.net A series of benzophenone derivatives have been synthesized to enhance their photoinitiating efficiency, often by esterification of a hydroxy-benzophenone. bohrium.com
Phenyl salicylate, which shares the phenyl ester and hydroxylated benzene (B151609) ring structure, is well-known for its UV absorption properties. nexalinc.comwikipedia.org It is used as a UV stabilizer in polymers, where it absorbs harmful UV radiation and dissipates it as heat, thus protecting the material from degradation. nexalinc.comnih.gov This UV-absorbing capability is a prerequisite for a photoinitiator. Salicylates are listed as a class of UV absorbers used in cosmetics and other applications, functioning primarily in the UVB range. uvabsorbers.com
Given these principles, this compound could potentially function in two ways in a photoinitiated process:
As a UV Absorber/Stabilizer: Similar to phenyl salicylate, it could be incorporated into materials to provide protection against UV degradation. nexalinc.com
As a Potential Photoinitiator: Its structural similarity to hydroxybenzophenone derivatives suggests it might undergo hydrogen abstraction when irradiated, especially in the presence of a hydrogen donor, to generate initiating radicals. researchgate.netbohrium.com The efficiency would depend on factors like its absorption spectrum and the quantum yield of radical formation.
Table 2: Comparison of this compound with Related Photoactive Compounds
| Compound/Class | Primary Function | Mechanism of Action (Simplified) | Relevant Wavelength Range |
|---|---|---|---|
| Benzophenone | Type II Photoinitiator | Hydrogen abstraction from a synergist upon UV excitation. nih.gov | ~250 nm and ~340 nm |
| Phenyl Salicylate | UV Absorber | Absorbs UV radiation and dissipates energy. nexalinc.comwikipedia.org | UVB (290-325 nm) nexalinc.comuvabsorbers.com |
| Hydroxybenzophenones | Photoinitiator/UV Stabilizer | Can act as photoinitiators or UV absorbers. bohrium.com | UVA/UVB |
| This compound | (Potential) UV Absorber / Photoinitiator | Likely absorbs UV light; potential for hydrogen abstraction. | (Predicted) UVA/UVB |
Development of Functional Materials and Coatings
The chemical properties of this compound and its derivatives make them suitable for incorporation into functional materials and coatings to impart specific characteristics such as UV protection, antimicrobial activity, and improved mechanical properties.
The use of phenyl salicylate as a UV absorber and antibacterial agent in biodegradable polylactic acid (PLA) films is a prime example. nih.gov The addition of phenyl salicylate significantly improved the UV shielding performance of the composite films, providing nearly complete absorption in the UV-C and UV-B regions and over 95% in the UV-A region. nih.govresearchgate.net Furthermore, these films demonstrated enhanced mechanical properties, thermal stability, and antibacterial activity against Escherichia coli. nih.gov
Benzoic acid and its esters are used to modify coatings. In alkyd resin coatings, benzoic acid improves gloss, hardness, and water resistance. justlonghealth.comsnowhitechem.com Certain benzoic acid esters are also employed as coalescing agents in paint formulations, which help in the formation of a continuous film as the paint dries. google.com Esters of benzoic acid are also valued as emollients and solvents for active ingredients in cosmetic and pharmaceutical preparations due to properties like low toxicity and good stability. google.com
Coatings can also be made functional by incorporating compounds that provide antimicrobial benefits. Benzoic acid and sodium benzoate have been incorporated into silicone coatings to investigate their antifouling capabilities in marine environments. researchgate.net Such coatings are designed to slowly release the active compound, thereby reducing bacterial attachment. researchgate.net
Future Research Directions and Emerging Methodologies
Exploration of Sustainable and Green Chemistry Routes for Synthesis
The traditional synthesis of phenyl esters often involves harsh conditions and environmentally challenging reagents. A significant future direction for Phenyl 2-hydroxy-5-methylbenzoate is the development of green and sustainable synthetic methodologies. Research into the synthesis of the closely related compound, phenyl salicylate (B1505791) (salol), has highlighted several promising green approaches that could be adapted.
One such avenue is the use of solid acid catalysts. Studies have demonstrated the effectiveness of various solid acids, such as anion-modified metal oxides (e.g., sulfated, phosphated, and borated forms of zirconia, alumina, and silica) and zeolites (e.g., Na-Y, Na-β, ZSM-5), in the esterification of salicylic (B10762653) acid with phenol (B47542). rsc.orgunipd.it These heterogeneous catalysts offer advantages like reusability, reduced corrosion, and easier separation from the reaction mixture, aligning with the principles of green chemistry. rsc.orgunipd.it For instance, sulfated zirconia has been identified as a particularly effective catalyst for producing methyl salicylate, showcasing high yield and selectivity. rsc.org The application of these solid acid catalysts to the synthesis of this compound from 2-hydroxy-5-methylbenzoic acid and phenol presents a viable and sustainable alternative to traditional methods. Another innovative approach involves utilizing industrial byproducts, such as fly ash, as a source for nano-crystalline solid acid catalysts. rsc.org
Base-catalyzed sustainable methods are also gaining traction. The use of diphenyl carbonate as a reactant in the presence of catalytic amounts of tertiary amine bases like DBU, TBD, and DMAP offers a neat, solvent-free condition for producing phenyl esters at elevated temperatures. acs.orgmestrelab.com This method avoids the use of more corrosive acid catalysts and simplifies product purification.
Furthermore, the direct synthesis of salicylates from carbon dioxide and phenol using magnetic nano ferrate catalysts represents a groundbreaking approach. unipd.it This method utilizes CO2 as a C1 source, contributing to carbon capture and utilization efforts. The process is reported to be simple, with readily available raw materials and low cost, making it an economically and environmentally attractive route for future exploration in the synthesis of this compound. unipd.it
Biocatalysis, employing enzymes to carry out chemical transformations, is another frontier in the green synthesis of esters. mt.com While specific applications to this compound are yet to be extensively reported, the broader success of biocatalytic esterification and transesterification suggests its potential. mt.comresearchgate.net Enzymes can offer high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.
The table below summarizes potential green synthesis routes for this compound based on research on related compounds.
| Green Synthesis Route | Catalyst/Reagent | Advantages |
| Solid Acid Catalysis | Anion-modified metal oxides (e.g., Sulfated Zirconia), Zeolites | Reusable, reduced corrosion, easy separation |
| Base-Catalyzed Synthesis | Diphenyl Carbonate with tertiary amine bases (e.g., DBU) | Solvent-free, avoids corrosive acids |
| Direct Carboxylation | Magnetic Nano Ferrate Catalyst with CO2 and Phenol | Utilizes CO2, simple process, low cost |
| Biocatalysis | Enzymes (e.g., Lipases) | High selectivity, mild conditions, reduced energy |
Integration of Machine Learning and AI in Predictive Chemical Modeling
The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound is no exception. researchgate.netfrontiersin.orgmdpi.com These computational tools offer the potential to accelerate the discovery of new derivatives, predict their properties, and optimize reaction conditions with unprecedented speed and accuracy.
A key area of application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For phenolic compounds, QSAR models have been successfully developed to predict antibacterial and antioxidant activities. rsc.org These models use molecular descriptors to establish a mathematical relationship between the chemical structure and its biological or physical properties. rsc.orgacs.org For this compound, ML algorithms could be trained on existing data for related salicylates and phenolic compounds to predict properties such as solubility, reactivity, and potential biological activities of novel derivatives. rsc.orgacs.orgnih.govresearchgate.net This predictive capability can guide synthetic efforts towards molecules with desired characteristics, saving significant time and resources compared to traditional trial-and-error approaches. nih.gov
AI can also play a crucial role in designing and optimizing synthetic routes. frontiersin.orgazom.com Retrosynthesis software, powered by AI, can propose viable synthetic pathways to this compound and its derivatives by analyzing vast databases of chemical reactions. azom.com Furthermore, ML models can predict the yield and kinetics of esterification reactions under various conditions, such as temperature, solvent, and catalyst concentration. unipd.itresearchgate.netmdpi.comopen-raman.orgresearchgate.net By simulating the reaction environment, these models can identify optimal conditions for maximizing the yield of this compound, minimizing the need for extensive experimental optimization.
The integration of AI in chemical research is moving towards automated synthesis platforms where robotic systems, guided by AI, can perform experiments, analyze the results, and even design the next set of experiments. researchgate.netazom.com This automated approach could be applied to the high-throughput screening of catalysts and reaction conditions for the synthesis of this compound and its analogs.
Investigation of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For the production of this compound, future research will likely focus on novel catalytic systems that offer improved performance over traditional catalysts.
Building on the success with phenyl salicylate, the exploration of various solid acid catalysts will continue to be a major focus. unipd.it This includes the investigation of different metal oxides (Al2O3, SiO2, ZrO2) and their sulfated forms, which have shown high activity and 100% selectivity towards the formation of phenyl salicylate. unipd.it The catalytic properties of zeolites, such as Na-Y, Na-β, and ZSM-5, and their protonated forms, will also be of interest due to their shape-selective nature, which could be beneficial for reactions involving substituted phenols like p-cresol (B1678582). unipd.itopen-raman.org The synthesis of salicylates using a novel esterification solid acid catalyst prepared from assorted anion intercalated magnesium aluminum-hydrotalcite has also been reported, offering a new avenue for catalyst design. mdpi.com
Organocatalysis, which uses small organic molecules as catalysts, presents another promising direction. Phosphine-based organocatalysts have been shown to be effective in various organic transformations, including acylation reactions. acs.org The development of chiral phosphine (B1218219) catalysts could open up possibilities for the enantioselective synthesis of specific derivatives of this compound.
Lanthanide metal oxides are emerging as effective catalysts for transesterification reactions. researchgate.netresearchgate.net Their unique electronic properties could be harnessed to develop highly active and reusable heterogeneous catalysts for the synthesis of this compound, particularly in solvent-free conditions.
Phase-transfer catalysis is another area with potential for optimizing the synthesis of phenyl esters. azom.com By facilitating the transfer of reactants between different phases, these catalysts can enhance reaction rates and yields, particularly in systems with immiscible reactants.
The table below outlines some promising novel catalytic systems for the synthesis of this compound.
| Catalytic System | Catalyst Type | Potential Advantages |
| Solid Acid Catalysts | Sulfated metal oxides, Zeolites, Hydrotalcite-based catalysts | High activity, selectivity, reusability, environmentally friendly |
| Organocatalysts | Phosphine-based catalysts | Mild reaction conditions, potential for enantioselectivity |
| Lanthanide Catalysts | Lanthanide metal oxides | High activity in transesterification, reusability |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts, etc. | Enhanced reaction rates for multiphase systems |
Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The development and application of advanced spectroscopic probes for in-situ reaction monitoring is a key future research direction that will provide real-time insights into the esterification process.
Techniques such as Raman spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for real-time analysis. nih.govazom.com These methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling, which can be particularly advantageous for reactions under pressure or at high temperatures. youtube.com For instance, Raman spectroscopy has been successfully used to monitor the acid-catalyzed esterification of ethanol (B145695) and acetic acid, providing kinetic data that aligns with theoretical models. rsc.orgresearchgate.net Similarly, FT-IR spectroscopy can be employed to track the disappearance of the carboxylic acid's -OH band and the appearance of the ester's C-O band, offering a direct measure of reaction progress. azom.comucdavis.eduresearchgate.net The development of robust calibration models will be essential to accurately quantify the components in the reaction mixture. ucdavis.edu
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field 1H NMR, offers a non-invasive method for real-time monitoring of transesterification reactions. acs.orgmestrelab.com This technique can provide detailed structural information, allowing for the simultaneous tracking of various species in the reaction mixture and leading to a more accurate calculation of conversion rates. acs.orgmestrelab.com The use of in-situ NMR could elucidate the mechanism of this compound formation and help in the optimization of catalyst performance. acs.org
The combination of these in-situ spectroscopic techniques with kinetic modeling will provide a comprehensive understanding of the reaction dynamics. mdpi.comresearchgate.netnih.gov This knowledge is invaluable for scaling up the synthesis process from the laboratory to an industrial setting, ensuring efficiency and product quality.
Expanding the Chemical Space of this compound Derivatives for Targeted Applications
While this compound itself has specific applications, a significant area of future research lies in the exploration of its derivatives to access a wider range of functionalities and targeted applications. The core structure provides a versatile scaffold for chemical modification.
One promising avenue is the synthesis of novel salicylates with potential therapeutic properties. Salicylic acid and its derivatives are well-known for their anti-inflammatory and analgesic effects. researchgate.net Research on phenyl salicylates has already indicated their potential as antituberculotic agents. youtube.com By systematically modifying the substituents on both the phenyl and the benzoate (B1203000) rings of this compound, it may be possible to develop new compounds with enhanced or novel biological activities. This could include exploring variations in the alkyl group at the 5-position or introducing other functional groups to modulate properties like lipophilicity and target binding.
The synthesis of derivatives can be guided by computational methods, as discussed in section 8.2. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates for specific applications, such as in pharmaceuticals or as functional materials.
The development of efficient and selective synthetic methods will be crucial for accessing a diverse library of derivatives. This includes leveraging the novel catalytic systems and green chemistry routes outlined in the preceding sections. For example, the use of selective catalysts could allow for the functionalization of specific positions on the aromatic rings, leading to a wide array of new chemical entities.
The characterization of these new derivatives will require a combination of spectroscopic and analytical techniques to confirm their structure and purity. Subsequent screening for biological activity or material properties will then determine their potential for various applications. This systematic approach of design, synthesis, and testing will be key to unlocking the full potential of the chemical space surrounding this compound.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing phenyl 2-hydroxy-5-methylbenzoate?
Answer:
this compound is typically synthesized via esterification reactions. A general approach involves:
- Acid-catalyzed esterification : Reacting 2-hydroxy-5-methylbenzoic acid with phenol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux.
- Coupling agents : Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for ester formation.
Example Protocol (Adapted from Similar Syntheses):
A mixture of 2-hydroxy-5-methylbenzoic acid (2.0 mmol) and phenol (2.2 mmol) in dry DMF, with Na₂S₂O₅ (2.4 mmol) as a catalyst, is stirred at 80°C for 12 hours . The product is purified via column chromatography.
| Reagent | Role | Conditions |
|---|---|---|
| 2-Hydroxy-5-methylbenzoic acid | Substrate | 80°C, DMF solvent |
| Phenol | Nucleophile | 12-hour reaction time |
| Na₂S₂O₅ | Catalyst | Oxidative conditions |
Basic: How is this compound characterized structurally?
Answer:
Key characterization methods include:
- X-ray crystallography : For unambiguous structural determination. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules .
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm ester linkage and substituent positions.
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (phenolic -OH).
Example Workflow:
After crystallization, data collection is performed using a diffractometer. SHELXL refines the structure by minimizing the difference between observed and calculated structure factors .
Advanced: How can experimental design optimize the synthesis yield of this compound?
Answer:
Design of Experiments (DoE) methodologies, such as Central Composite Design (CCD) , are effective for optimizing reaction parameters. For example:
- Variables : Catalyst concentration, temperature, and reaction time.
- Response : Reaction yield or purity.
Case Study (Adapted from Chromatography Methods):
A CCD approach was applied to optimize derivatization conditions for analytes in tuna fish, achieving 95% efficiency by varying pH, temperature, and reagent ratio . Similar strategies can be adapted for esterification reactions.
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Catalyst (mol%) | 5 | 15 | 12 |
| Temperature (°C) | 70 | 90 | 85 |
| Reaction time (h) | 8 | 16 | 14 |
Advanced: How to resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies in X-ray data (e.g., poor R-factors or electron density maps) require:
- Revisiting data collection : Ensure high-resolution data (≤ 1.0 Å) to reduce noise.
- Twinning analysis : Use SHELXD or PLATON to detect and model twinned crystals .
- Alternative refinement strategies : Apply restraints or constraints for disordered regions.
Example Workflow:
For a structure with ambiguous hydroxyl positioning, SHELXL’s "AFIX" commands can fix geometric parameters, while "SIMU" restrains atomic displacement .
Advanced: How to address safety data gaps for this compound in research settings?
Answer:
When toxicity data is insufficient, adopt a precautionary framework:
Analogous compound analysis : Compare with structurally similar esters (e.g., phenyl benzoate) flagged for safety concerns due to insufficient data .
In silico modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints.
Risk mitigation : Implement engineering controls (e.g., fume hoods) and limit exposure durations.
Reference Protocol:
The IFRA Expert Panel restricted phenyl benzoate due to insufficient toxicological data, emphasizing the need for dermal sensitization and metabolic studies .
Advanced: What analytical methods quantify trace impurities in this compound?
Answer:
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with derivatization is highly sensitive. For example:
- Derivatization agent : Phenyl isothiocyanate enhances UV detection of hydroxylated analogs .
- Method parameters : C18 column, gradient elution (acetonitrile/water), and detection at 254 nm.
Validation Criteria:
- LOD/LOQ : ≤ 0.1 µg/mL via signal-to-noise ratios.
- Recovery : 90–110% for spiked samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
